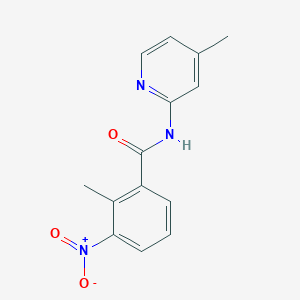

2-methyl-N-(4-methylpyridin-2-yl)-3-nitrobenzamide

Beschreibung

2-methyl-N-(4-methylpyridin-2-yl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, a pyridine ring, and a benzamide moiety

Eigenschaften

Molekularformel |

C14H13N3O3 |

|---|---|

Molekulargewicht |

271.27 g/mol |

IUPAC-Name |

2-methyl-N-(4-methylpyridin-2-yl)-3-nitrobenzamide |

InChI |

InChI=1S/C14H13N3O3/c1-9-6-7-15-13(8-9)16-14(18)11-4-3-5-12(10(11)2)17(19)20/h3-8H,1-2H3,(H,15,16,18) |

InChI-Schlüssel |

OSMOXRWGZCPPRD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Methyl-N-(4-Methylpyridin-2-yl)-3-nitrobenzamid beinhaltet typischerweise die Reaktion von Ortho-Toluylchlorid mit 2-Amino-4-Picolin. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Die Verbindung wird dann kristallisiert und mit Techniken wie Elementaranalyse, Röntgenkristallographie und spektroskopischen Methoden charakterisiert .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für 2-Methyl-N-(4-Methylpyridin-2-yl)-3-nitrobenzamid nicht weit verbreitet sind, beinhaltet der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren. Dies umfasst die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktionsgefäße und die Sicherstellung einer konsistenten Qualitätskontrolle während des gesamten Produktionsprozesses.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Methyl-N-(4-Methylpyridin-2-yl)-3-nitrobenzamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.

Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Substitution: Die Benzamid-Einheit ermöglicht Substitutionsreaktionen, die zur Bildung verschiedener substituierter Derivate führen.

Häufige Reagenzien und Bedingungen

Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Reduktionsmittel wie Wasserstoffgas und Katalysatoren wie Palladium auf Kohlenstoff. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um die gewünschten Ergebnisse zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Benzamide und Pyridinderivate, die je nach den spezifischen Reaktionsbedingungen verschiedene funktionelle Gruppen aufweisen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Methyl-N-(4-Methylpyridin-2-yl)-3-nitrobenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann Wasserstoffbrückenbindungen mit verschiedenen biologischen Molekülen bilden, was zu Veränderungen ihrer Struktur und Funktion führt. Diese Wechselwirkung kann das Wachstum von Bakterien hemmen oder bestimmte biochemische Pfade modulieren, was zu ihren therapeutischen Wirkungen beiträgt.

Wirkmechanismus

The mechanism of action of 2-methyl-N-(4-methylpyridin-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with various biological molecules, leading to changes in their structure and function. This interaction can inhibit the growth of bacteria or modulate specific biochemical pathways, contributing to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Methyl-N-(4-Methylpyridin-2-yl)carbamothioylbenzamid: Diese Verbindung hat eine ähnliche Struktur, enthält aber eine Thioharnstoff-Einheit anstelle einer Nitrogruppe.

2-(Pyridin-2-yl)pyrimidinderivate: Diese Verbindungen teilen sich den Pyridinring und haben verschiedene biologische Aktivitäten gezeigt.

Einzigartigkeit

2-Methyl-N-(4-Methylpyridin-2-yl)-3-nitrobenzamid ist durch seine spezifische Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Nitrogruppe und die Benzamid-Einheit machen es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.